molecular formula C9H20ClN B14522848 N,N-Di(butan-2-yl)methaniminium chloride CAS No. 62393-53-7

N,N-Di(butan-2-yl)methaniminium chloride

Cat. No.: B14522848
CAS No.: 62393-53-7
M. Wt: 177.71 g/mol
InChI Key: ONNYTRYQEPQWRL-UHFFFAOYSA-M
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Description

N,N-Di(butan-2-yl)methaniminium chloride is a chemical compound that belongs to the class of quaternary ammonium salts. These compounds are characterized by a positively charged nitrogen atom bonded to four alkyl groups and a counter anion, in this case, chloride. The structure of this compound includes two butan-2-yl groups attached to the nitrogen atom, making it a tertiary amine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di(butan-2-yl)methaniminium chloride typically involves the alkylation of a tertiary amine. One common method is the reaction of N,N-Di(butan-2-yl)amine with methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N,N-Di(butan-2-yl)methaniminium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or acetate.

    Oxidation Reactions: The compound can be oxidized to form N-oxides under specific conditions.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N,N-Di(butan-2-yl)methaniminium derivatives with different anions.

    Oxidation: Formation of N,N-Di(butan-2-yl)methaniminium N-oxide.

    Reduction: Formation of N,N-Di(butan-2-yl)amine.

Scientific Research Applications

N,N-Di(butan-2-yl)methaniminium chloride has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

    Biology: Employed in the study of membrane transport and ion exchange processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N,N-Di(butan-2-yl)methaniminium chloride involves its interaction with biological membranes and proteins. The positively charged nitrogen atom can form electrostatic interactions with negatively charged sites on proteins and membranes, altering their structure and function. This can affect various cellular processes, including ion transport and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N,N-Di(butan-2-yl)amine: A secondary amine with similar alkyl groups but lacks the quaternary ammonium structure.

    N,N-Di(butan-2-yl)methaniminium bromide: Similar structure but with a bromide anion instead of chloride.

    N,N-Di(butan-2-yl)methaniminium iodide: Similar structure but with an iodide anion.

Uniqueness

N,N-Di(butan-2-yl)methaniminium chloride is unique due to its specific combination of alkyl groups and chloride anion, which imparts distinct physicochemical properties

Properties

CAS No.

62393-53-7

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

di(butan-2-yl)-methylideneazanium;chloride

InChI

InChI=1S/C9H20N.ClH/c1-6-8(3)10(5)9(4)7-2;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

ONNYTRYQEPQWRL-UHFFFAOYSA-M

Canonical SMILES

CCC(C)[N+](=C)C(C)CC.[Cl-]

Origin of Product

United States

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